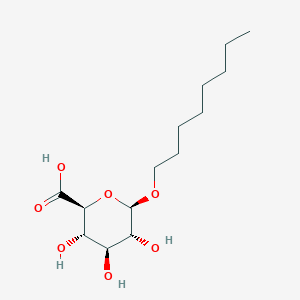

Octyl beta-d-glucuronic acid

Vue d'ensemble

Description

Octyl beta-D-glucuronic acid is a complex and bioactive compound . It is a sugar acid derived from glucose, with its sixth carbon atom oxidized to a carboxylic acid . This compound is used for the research of hepatic afflictions .

Synthesis Analysis

The synthesis of Octyl beta-D-glucuronic acid involves the oxidation of Octyl β-D-glucopyranoside (OG) to the corresponding uronic acid (Octyl β-D-glucopyranoside uronic acid, OG-COOH). This process uses the catalyst system T. versicolor laccase/2,2,6,6-tetramethylpiperidinyloxy (TEMPO) and oxygen from air as an oxidant .Molecular Structure Analysis

The molecular structure of Octyl beta-D-glucuronic acid is derived from glucose and octanol . It forms crystal structures consisting of an intermediate phase—like a ripple phase with two large crystal-lattice constants, a and c, comparable to the lengths of its bilayer structures .Chemical Reactions Analysis

The chemical reactions involving Octyl beta-D-glucuronic acid are primarily oxidation reactions. Specifically, Octyl β-D-glucopyranoside (OG) is oxidized to the corresponding uronic acid (Octyl β-D-glucopyranoside uronic acid, OG-COOH) using a catalyst system .Physical And Chemical Properties Analysis

Octyl beta-D-glucuronic acid has a molecular weight of 306.36 . It has been found that Octyl β-D-glucopyranoside (OGP) combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .Applications De Recherche Scientifique

Liver Ailments Research

Octyl D-glucuronic acid is emerging as a significant compound for studying liver diseases. It’s being used to understand liver function and the impact of various substances on liver health .

Drug Detoxification Studies

This compound is also utilized in research focused on drug detoxification processes. It helps in examining how drugs are metabolized and cleared from the body .

Surfactant Synthesis

Octyl beta-d-glucuronic acid is used in the synthesis of pH-responsive surfactants. These surfactants have potential applications in creating responsive materials for various industries .

Enzymatic Reactions

The compound serves as a substrate in enzymatic reactions, particularly in studies involving selective oxidation of primary hydroxyl groups using oxidants like TEMPO .

Nanovesicle Drug Delivery

Hybrid liposomes composed of Octyl beta-d-glucuronic acid are being investigated for their biophysical properties. These could be used as nanovesicles for targeted drug delivery systems .

Bioactive Compound Research

As an intricate and bioactive compound, Octyl beta-d-glucuronic acid is used in research related to hepatic afflictions, potentially aiding in the development of new treatments .

Orientations Futures

The future directions of Octyl beta-D-glucuronic acid research could involve expanding the range of benign alkyl glycoside surfactants to include anionic types . Additionally, the biophysical properties of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and Octyl β-D-glucopyranoside (OGP) could be investigated for potential use as nanovesicles for drug delivery .

Mécanisme D'action

Target of Action

Octyl Beta-D-Glucuronic Acid is a derivative of Octyl Glucoside , which is a nonionic surfactant frequently used to solubilise integral membrane proteins for studies in biochemistry . It is structurally a glycoside derived from glucose and octanol .

Mode of Action

Octyl Beta-D-Glucuronic Acid, like its parent compound Octyl Glucoside, interacts with its targets by making lipid bilayers less "stiff" .

Biochemical Pathways

It is known that glucuronic acid derivatives, which octyl beta-d-glucuronic acid is a part of, are involved in various biological processes . For instance, glucuronic acid is a key component in the metabolism of certain pharmaceuticals, where it combines with endogenous and exogenous toxic substances to increase their water solubility and promote their excretion .

Pharmacokinetics

It is known that the parent compound, octyl glucoside, has a relatively high critical micelle concentration (cmc = 20 mm), which leads to its use in a considerable proportion for assembling modified versatile hybrid lipid vesicles .

Result of Action

It is known that octyl glucoside, the parent compound, has been shown to rapidly inactivate infective hiv at concentrations above its cmc . It is also used as a conditioning agent to prevent microbial colonization of contact lenses, due to its ability to lower the hydrophobicity of contact lenses and prevent adhesion of Staphylococcus epidermidis and Pseudomonas aeruginosa .

Action Environment

The action of Octyl Beta-D-Glucuronic Acid is influenced by environmental factors such as pH. For instance, the surfactant properties of its derivative, Octyl β-D-glucopyranoside uronic acid (OG-COOH), were markedly dependent on pH. Foaming was only observed at low pH, while no foam was formed at pH values above 5.0 . Thus, OG-COOH can be an attractive low-foaming surfactant, for example for cleaning applications and emulsification, in a wide pH range (pH 1.5–10.0) .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-octoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O7/c1-2-3-4-5-6-7-8-20-14-11(17)9(15)10(16)12(21-14)13(18)19/h9-12,14-17H,2-8H2,1H3,(H,18,19)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNWYZPTDDGMH-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl beta-d-glucuronic acid | |

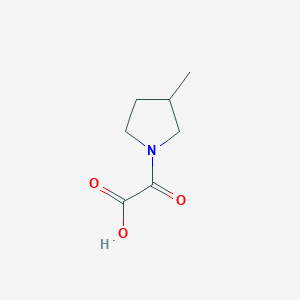

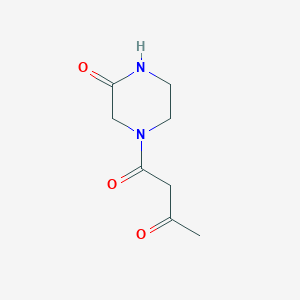

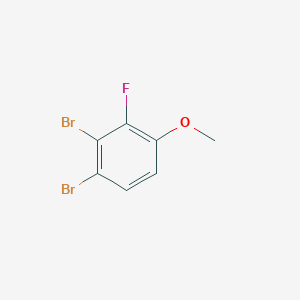

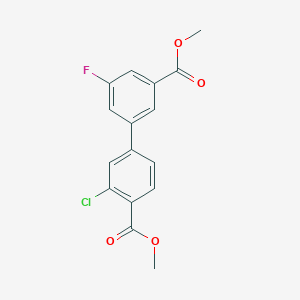

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)

![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)

![5-Methoxypyrrolo[3,2-b]pyridin-1-ol](/img/structure/B1427679.png)